Cas no 108742-09-2 (6H-Purin-6-one,2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-)
![6H-Purin-6-one,2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel- structure](https://it.kuujia.com/scimg/cas/108742-09-2x500.png)
108742-09-2 structure
Nome del prodotto:6H-Purin-6-one,2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-
6H-Purin-6-one,2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6H-Purin-6-one,2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-
- 1,2-Cyclopentanediol, 3-(2-amino-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)-, rel-(1S,2S,3R,5R)-
- 2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one
- NSC 615827
- DTXSID70148726
- NSC-615827
- 108742-09-2
- 6H-Purin-6-one, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1,9-dihydro-, (1alpha,2beta,3alpha,4alpha)-
- 2-Amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-6H-purin-6-one, rel-
- NSC615827
- SCHEMBL10767171
- QA3BK2HZQ6
- Carbocyclic-xyloguanosine
- C-xyloG
- 2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one
- Acycoguanosine
- UNII-QA3BK2HZQ6
- 6H-Purin-6-one, 2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel-
-
- Inchi: InChI=1S/C11H15N5O4/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20)/t4-,5-,7+,8+/m1/s1
- Chiave InChI: KIDOTSCXAILVGR-KYNKHSRBSA-N
- Sorrisi: OC[C@H]1C[C@@H](N2C=NC3C(N=C(NC2=3)N)=O)[C@H](O)[C@H]1O
Proprietà calcolate
- Massa esatta: 281.11240398g/mol
- Massa monoisotopica: 281.11240398g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 445
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.3
- Superficie polare topologica: 146Ų
6H-Purin-6-one,2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel- Letteratura correlata
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
108742-09-2 (6H-Purin-6-one,2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-) Prodotti correlati
- 209216-23-9(Entecavir monohydrate)
- 1367369-80-9(4’-epi-Entecavir)
- 142217-69-4(Entecavir)
- 152628-02-9(Telmisartan Impurity A)
- 87-22-9(Phenethylsalicylate)
- 2098143-32-7(2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one)
- 1228312-13-7((R)-2-1-(tert-Butoxycarbonyl)pyrrolidin-3-ylmalonic Acid)
- 57329-34-7(5-fluoro-3-methyl-1-benzofuran-2-carbaldehyde)
- 2229350-73-4(1-(5-Phenylthiophen-2-yl)cyclopentane-1-carboxylic acid)
- 2460755-02-4(N-(1-aminocycloheptyl)methyl-1-cyclohexyl-1H-pyrazole-3-carboxamide hydrochloride)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso